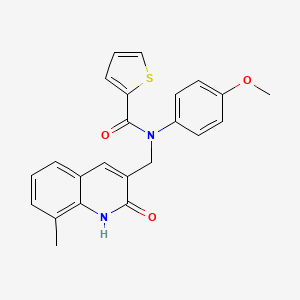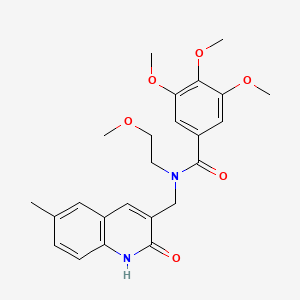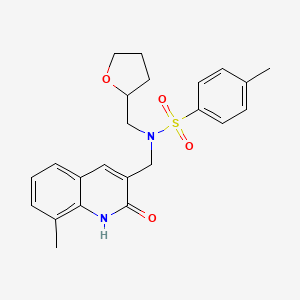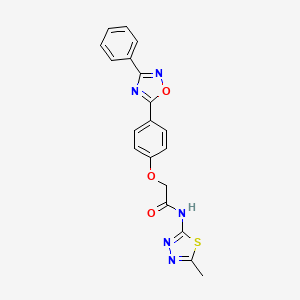
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
作用機序
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. In cancer, DPCPX can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular disorders, DPCPX can reduce myocardial ischemia-reperfusion injury, improve cardiac function, and prevent arrhythmias. In neurological disorders, DPCPX can improve cognitive function, reduce the risk of seizures, and modulate neurotransmission.
実験室実験の利点と制限
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an excellent tool for studying the role of adenosine in various physiological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and the need for careful purification to obtain a high yield of pure product.
将来の方向性
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of DPCPX in other diseases, such as diabetes and inflammatory disorders. Additionally, the development of novel delivery methods for DPCPX could improve its pharmacological properties and increase its therapeutic potential.
Conclusion:
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor with promising therapeutic potential in various diseases. The synthesis of DPCPX is a multi-step process that requires careful purification to obtain a high yield of pure product. DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, modulating various physiological processes, and exerting its therapeutic effects. While DPCPX has some limitations for lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of pharmacology.
合成法
The synthesis of DPCPX involves the reaction of 2,4-dichlorobenzylamine with p-toluenesulfonyl chloride to form 2,4-dichlorobenzyl-p-toluenesulfonamide. This intermediate is then reacted with N-phenylacetyl chloride to produce DPCPX. The synthesis of DPCPX is a multi-step process and requires careful purification to obtain a high yield of pure product.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DPCPX has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disorders, DPCPX has been shown to improve myocardial ischemia-reperfusion injury and reduce the risk of arrhythmias. In neurological disorders, DPCPX has been shown to improve cognitive function and reduce the risk of seizures.
特性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-12-11-16(20(23)13-17)14-25(29(27,28)19-9-5-2-6-10-19)15-21(26)24-18-7-3-1-4-8-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXMAANKOSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)




![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)






